

# Galidesivir Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Galidesivir hydrochloride |           |
| Cat. No.:            | B560183                   | Get Quote |

An in-depth exploration of the adenosine analog inhibitor, its mechanism of action, antiviral spectrum, and clinical development.

### Introduction

Galidesivir (BCX4430) is a broad-spectrum antiviral agent developed by BioCryst Pharmaceuticals with funding from the National Institute of Allergy and Infectious Diseases (NIAID). As an adenosine nucleoside analog, Galidesivir has demonstrated potent activity against a wide range of RNA viruses. This technical guide provides a comprehensive overview of **Galidesivir hydrochloride**, including its mechanism of action, in vitro and in vivo antiviral activity, pharmacokinetic profile, and detailed experimental protocols to support ongoing research and development efforts.

# **Chemical Structure and Properties**

Galidesivir is a C-nucleoside analog of adenosine, featuring a pyrrolo[3,2-d]pyrimidine base linked to a pyrrolidine ring (1-aza-ribose). This structural modification, where the glycosidic bond is a C-C bond instead of a C-N bond, contributes to its stability and biological activity. The hydrochloride salt form enhances its solubility and suitability for parenteral administration.



| Property          | Value                                                                                                         |
|-------------------|---------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride |
| Molecular Formula | C11H16CIN5O3                                                                                                  |
| Molecular Weight  | 301.73 g/mol                                                                                                  |
| CAS Number        | 222631-44-9                                                                                                   |
| Synonyms          | BCX4430, Immucillin-A                                                                                         |

# **Mechanism of Action: Adenosine Analog Inhibition**

Galidesivir's antiviral activity stems from its function as an adenosine analog that inhibits viral RNA-dependent RNA polymerase (RdRp). The mechanism involves a multi-step intracellular process:

- Cellular Uptake: Galidesivir enters the host cell.
- Phosphorylation: Host cellular kinases sequentially phosphorylate Galidesivir to its active triphosphate form, Galidesivir triphosphate (Gal-TP).
- RdRp Inhibition: Gal-TP acts as a competitive inhibitor of adenosine triphosphate (ATP), a
  natural substrate for the viral RdRp.
- Chain Termination: Upon incorporation into the nascent viral RNA strand, Gal-TP causes premature chain termination, thereby halting viral replication.

This mechanism of action is common to many nucleoside analog antiviral drugs and provides a broad-spectrum activity against viruses that rely on an RdRp for replication.





Click to download full resolution via product page

Figure 1: Intracellular activation and mechanism of action of Galidesivir.

# **In Vitro Antiviral Activity**

Galidesivir has demonstrated a broad spectrum of activity against numerous RNA viruses from different families. The half-maximal effective concentration (EC50) values vary depending on the virus, cell line, and assay used. It is important to note that some cell lines, such as Vero cells, may not efficiently phosphorylate Galidesivir to its active triphosphate form, potentially leading to higher EC50 values in vitro than what might be observed in vivo.



| Virus<br>Family   | Virus                            | Strain  | Cell<br>Line   | EC50<br>(μM) | СС50<br>(µМ)   | Selecti<br>vity<br>Index<br>(SI) | Assay<br>Type | Refere<br>nce |
|-------------------|----------------------------------|---------|----------------|--------------|----------------|----------------------------------|---------------|---------------|
| Arenavi<br>ridae  | Lassa<br>Virus                   | Vero    | 43             | >100         | >2.3           | CPE                              |               |               |
| Junin<br>Virus    | Vero                             | 42.2    | >100           | >2.4         | CPE            | _                                |               |               |
| Bunyavi<br>ridae  | Rift<br>Valley<br>Fever<br>Virus | Vero    | 20.4 -<br>41.6 | >100         | >2.4 -<br>>4.9 | CPE/V<br>YR                      |               |               |
| Corona<br>viridae | SARS-<br>CoV                     | Vero-76 | 57.7           | >320         | >5.5           | VYR                              |               |               |
| MERS-<br>CoV      | Vero                             | 68.4    | >100           | >1.5         | CPE            |                                  |               |               |
| SARS-<br>CoV-2    | USA-<br>WA1/20<br>20             | Caco-2  | 1.8            | >100         | >55.6          | VYR                              |               |               |
| SARS-<br>CoV-2    | USA-<br>WA1/20<br>20             | Vero-76 | 3.5            | >100         | >28.6          | VYR                              | _             |               |
| Filovirid<br>ae   | Marbur<br>g Virus                | Musoke  | Vero           | 6.7          | >200           | >29.9                            | VYR           |               |
| Ebola<br>Virus    | Zaire                            | Vero    | 11.8           | >100         | >8.5           | VYR                              |               |               |
| Flaviviri<br>dae  | Yellow<br>Fever<br>Virus         | 17D     | Vero           | 8.3          | >200           | >24.1                            | CPE           | _             |
| Zika<br>Virus     | Vero                             | 12.3    | >100           | >8.1         | CPE            |                                  |               |               |



| Dengue<br>Virus          | Vero                     | 32.8    | >295 | >9.0        | VYR         |     |
|--------------------------|--------------------------|---------|------|-------------|-------------|-----|
| West<br>Nile<br>Virus    | Vero                     | 43.6    | >100 | >2.3        | VYR         |     |
| Orthom<br>yxovirid<br>ae | Influenz<br>a A<br>Virus | MDCK    | 1-5  | >100        | >20-<br>100 | CPE |
| Influenz<br>a B<br>Virus | MDCK                     | 1-5     | >100 | >20-<br>100 | CPE         |     |
| Paramy<br>xovirida<br>e  | Measle<br>s Virus        | Vero-76 | 1.8  | >300        | >167        | CPE |

CPE: Cytopathic Effect Assay; VYR: Virus Yield Reduction Assay; CC50: 50% Cytotoxic Concentration; SI: Selectivity Index (CC50/EC50)

# **In Vivo Efficacy**

Preclinical studies in various animal models have demonstrated the in vivo efficacy of Galidesivir against several pathogenic RNA viruses.

## **Hamster Model of SARS-CoV-2 Infection**

A study in Syrian golden hamsters evaluated the efficacy of Galidesivir against SARS-CoV-2.

- Model: Syrian golden hamsters infected with SARS-CoV-2.
- Treatment: Galidesivir administered intraperitoneally (IP) at 100 mg/kg twice daily.
- Regimens: Treatment was initiated at 24 hours pre-infection, 1.5 hours post-infection, or 24 hours post-infection.
- Endpoints: Body weight change, lung viral load, and lung pathology.



 Results: Animals treated with Galidesivir 24 hours prior to infection showed significantly less weight loss and reduced lung pathology compared to the control group.



Click to download full resolution via product page

**Figure 2:** Experimental workflow for the hamster model of SARS-CoV-2 infection.

# **Rhesus Macaque Model of Zika Virus Infection**

The efficacy of Galidesivir against Zika virus was evaluated in rhesus macaques.

Model: Rhesus macagues infected with Zika virus.



- Treatment: Galidesivir administered intramuscularly (IM).
- Regimens: Various dosing regimens were tested, with treatment initiated at different time points post-infection (e.g., 1.5 hours, 24 hours, 48 hours, and 72 hours).
- Endpoints: Plasma viral load, viral RNA in other body fluids (urine, saliva, cerebrospinal fluid).
- Results: Galidesivir treatment initiated up to 72 hours post-infection significantly reduced or abrogated viremia.

# **Pharmacokinetics in Healthy Volunteers**

Phase 1 clinical trials have been conducted in healthy adult volunteers to assess the safety, tolerability, and pharmacokinetics of Galidesivir administered via intramuscular (IM) and intravenous (IV) routes.

Single Ascending Dose (SAD) Studies

| Route | Dose Range<br>(mg/kg) | Cmax (ng/mL)<br>at highest<br>dose | AUC₀-inf<br>(ng·h/mL) at<br>highest dose | T½ (hours) |
|-------|-----------------------|------------------------------------|------------------------------------------|------------|
| IM    | 0.3 - 10              | 9,840 (at 10<br>mg/kg)             | 51,700 (at 10<br>mg/kg)                  | ~87-116    |
| IV    | 5 - 20                | 20,500 (at 20<br>mg/kg)            | 44,600 (at 20<br>mg/kg)                  | ~104-175   |

Data are presented as mean values. T½ for IM administration was not accurately determined in the single-dose study due to insufficient sampling duration.

# Multiple Ascending Dose (MAD) Study (IM Administration)

A 7-day multiple-dose study was conducted with IM administration.



| Dose (mg/kg/day) | Day 7 Cmax<br>(ng/mL) | Day 7 AUC <sub>0–24</sub><br>(ng·h/mL) | Day 7 T½ (hours) |
|------------------|-----------------------|----------------------------------------|------------------|
| 2.5              | 3,110                 | 22,100                                 | 87.4             |
| 5                | 5,910                 | 45,600                                 | 116              |
| 7.5              | 8,240                 | 65,500                                 | 105              |

Data are presented as mean values.

# Experimental Protocols In Vitro Antiviral Assay: Cytopathic Effect (CPE) Inhibition Assay

This protocol provides a general framework for assessing the ability of Galidesivir to inhibit virus-induced CPE.

#### Materials:

- Susceptible host cell line (e.g., Vero, A549, MDCK)
- · Complete cell culture medium
- Virus stock of known titer
- · Galidesivir hydrochloride
- 96-well cell culture plates
- Cell viability reagent (e.g., Neutral Red, Crystal Violet, or ATP-based assay kit)
- Phosphate-buffered saline (PBS)

#### Procedure:

 Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO<sub>2</sub>.



- Compound Preparation: Prepare serial dilutions of Galidesivir in cell culture medium.
- Infection and Treatment: a. Remove the growth medium from the cell monolayers. b. Add the
  diluted Galidesivir to the appropriate wells. Include wells for virus control (no compound) and
  cell control (no virus, no compound). c. Add the virus suspension at a pre-determined
  multiplicity of infection (MOI) to all wells except the cell control wells.
- Incubation: Incubate the plates at the optimal temperature for the specific virus until CPE is evident in approximately 90% of the virus control wells (typically 3-7 days).
- Quantification of CPE: a. Visually inspect the plates under a microscope to assess CPE. b.
   Quantify cell viability using a chosen method:
  - Crystal Violet Staining: Fix the cells, stain with crystal violet, and then solubilize the dye.
     Read the absorbance at ~570 nm.
  - Neutral Red Uptake: Incubate cells with Neutral Red, then extract the dye from viable cells and read the absorbance at ~540 nm.
  - ATP-based Assay: Lyse the cells and measure the ATP content using a luciferase-based reagent.
- Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves. The selectivity index (SI) is calculated as CC50/EC50.

# In Vitro Antiviral Assay: Virus Yield Reduction (VYR) Assay

This assay quantifies the reduction in the production of infectious virus particles.

#### Procedure:

- Follow steps 1-4 of the CPE inhibition assay.
- Harvesting Virus: At the end of the incubation period (e.g., 24, 48, or 72 hours), collect the supernatant from each well.



- Virus Titration: Determine the viral titer in the harvested supernatants using a standard titration method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.
- Data Analysis: Calculate the viral titer for each compound concentration. The EC50 is the concentration of Galidesivir that reduces the virus yield by 50% compared to the virus control.

# Bioanalytical Method: HPLC-MS/MS for Galidesivir Quantification in Plasma

This protocol outlines a general method for the quantification of Galidesivir in plasma samples.

#### Materials:

- Human plasma samples
- · Galidesivir analytical standard
- Internal standard (IS) (e.g., a stable isotope-labeled Galidesivir)
- Acetonitrile
- Formic acid
- HPLC system coupled with a tandem mass spectrometer (MS/MS)
- C18 reversed-phase HPLC column

#### Procedure:

- Sample Preparation (Protein Precipitation): a. To a 100 μL aliquot of plasma, add the internal standard. b. Add 300 μL of cold acetonitrile to precipitate the proteins. c. Vortex and centrifuge the samples. d. Transfer the supernatant to a new plate or vial and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in the mobile phase.
- LC-MS/MS Analysis: a. Inject the reconstituted sample onto the HPLC-MS/MS system. b. Chromatographic Separation: Use a gradient elution with a mobile phase consisting of water



with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). c. Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific parent-to-product ion transitions for Galidesivir and the internal standard.

Data Analysis: Construct a calibration curve using standards of known concentrations.
 Quantify Galidesivir in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

# Synthesis of Galidesivir

A reported synthesis of Galidesivir starts from the commercially available compound BCX1777. The synthesis involves a seven-step process. A detailed, step-by-step protocol is beyond the scope of this guide, but a general schematic of a potential synthetic route is presented below.



Click to download full resolution via product page

Figure 3: Generalized synthetic scheme for Galidesivir.

## Conclusion

Galidesivir hydrochloride is a promising broad-spectrum antiviral agent with a well-defined mechanism of action as an adenosine analog inhibitor of viral RdRp. Its in vitro and in vivo efficacy against a wide range of RNA viruses, coupled with a favorable pharmacokinetic profile in early clinical trials, supports its continued development as a potential therapeutic for emerging viral diseases. This technical guide provides a comprehensive resource for researchers and drug development professionals working with Galidesivir, offering key data and detailed methodologies to facilitate further investigation and development.

Disclaimer: This document is intended for informational purposes for a research audience and does not constitute medical advice. The synthesis and use of Galidesivir should only be conducted by qualified professionals in appropriate laboratory settings.



 To cite this document: BenchChem. [Galidesivir Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560183#galidesivir-hydrochloride-adenosine-analog-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com